molecular formula C8H11N5 B8208621 1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine

1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine

Cat. No.: B8208621
M. Wt: 177.21 g/mol
InChI Key: HZNYKFBDTWPAHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine typically involves the reaction of 1-methyl-5-amino-pyrazole with 2-chloropyridine under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the electrophilic carbon of the chloropyridine, leading to the formation of the pyrazolopyridine core. The hydrazine substituent is then introduced through a subsequent reaction with hydrazine hydrate .

Mechanism of Action

The mechanism of action of 1-Methyl-2-{1-methylpyrazolo[3,4-b]pyridin-6-yl}hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biological pathway . This inhibition can lead to various therapeutic effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-2-(1-methylpyrazolo[3,4-b]pyridin-6-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-9-12-7-4-3-6-5-10-13(2)8(6)11-7/h3-5,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNYKFBDTWPAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC1=NC2=C(C=C1)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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